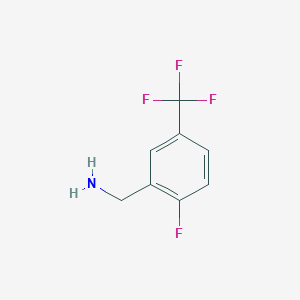

2-Fluoro-5-(trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQWADYBGSRGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336439 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199296-61-2 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine

CAS Number: 199296-61-2

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)benzylamine, a key building block in modern medicinal and agricultural chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety considerations.

Core Compound Properties

This compound is a substituted benzylamine derivative characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. These substitutions significantly influence the compound's physicochemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in which it is incorporated, making it a valuable moiety in drug design.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 199296-61-2 | [2][3] |

| Molecular Formula | C₈H₇F₄N | [3] |

| Molecular Weight | 193.14 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 175.9 ± 35.0 °C | [3] |

| Flash Point | 71.6 °C | [3] |

| Purity | >98.0% (GC) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reductive amination of the corresponding aldehyde, 2-Fluoro-5-(trifluoromethyl)benzaldehyde. This method is a widely used and generally high-yielding approach for the preparation of benzylamines.

General Synthesis Workflow

The overall synthetic strategy involves two main steps: the formation of an imine intermediate from the aldehyde and an ammonia source, followed by the reduction of the imine to the desired benzylamine.

Detailed Experimental Protocol: Reductive Amination

This protocol is based on established methods for the reductive amination of similar substituted benzaldehydes.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Ammonium acetate (5-10 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add an ammonia source, for instance, ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. Its unique substitution pattern contributes to desirable properties in drug candidates, including enhanced efficacy and metabolic stability.

This compound is a key building block for:

-

Anti-cancer agents: The trifluoromethyl group can enhance the binding affinity of small molecules to their protein targets.

-

Anti-inflammatory drugs: The fluoro and trifluoromethyl substituents can improve the pharmacokinetic profile of anti-inflammatory compounds.

-

Neurological disorder therapeutics: This benzylamine derivative is utilized in the synthesis of molecules targeting the central nervous system.[1]

Role in FLT3/CHK1 Dual Inhibition: A Potential Signaling Pathway Application

While direct evidence for the involvement of this compound in specific signaling pathways is not extensively published, its structural motifs are found in potent kinase inhibitors. For instance, derivatives of 5-(trifluoromethyl)-2-aminopyrimidine, which shares the trifluoromethylphenyl moiety, have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[5]

The inhibition of these kinases is a critical strategy in cancer therapy. FLT3 is often mutated in acute myeloid leukemia (AML), and its inhibition can block downstream pro-survival signaling. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

The hypothetical signaling pathway below illustrates the points of intervention for a dual FLT3/CHK1 inhibitor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Safety Recommendations:

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

In case of an accident or if you feel unwell, seek immediate medical advice and show the product label where possible.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique fluorine and trifluoromethyl substitutions impart desirable properties that are actively exploited by medicinal and synthetic chemists. The synthetic route via reductive amination is a reliable method for its preparation. While its direct role in specific signaling pathways is an area for further research, its incorporation into kinase inhibitors highlights its potential in the development of targeted therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Fluoro-5-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzylamine is a fluorinated aromatic amine that serves as a critical building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability, bioavailability, and binding affinity.[1] This technical guide provides an in-depth overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a conceptual workflow illustrating its application in drug discovery.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, reaction setup, and integration into synthetic pathways. The following table summarizes the key physicochemical data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₄N | [2][3] |

| Molecular Weight | 193.14 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1][4] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [2] |

| 1.34 g/cm³ | [1] | |

| Boiling Point | 175.9 ± 35.0 °C (Predicted) | [2] |

| Melting Point | Not experimentally reported in the reviewed literature. As a liquid at room temperature, it is expected to be below 20 °C. | |

| Flash Point | 71.6 °C | [2] |

| Refractive Index | n20/D 1.451 | [2] |

| n20/D 1.45 | [1] | |

| Solubility | Insoluble in water; Soluble in organic solvents. | |

| Vapor Pressure | 1.12 mmHg at 25°C | [2] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination is as follows:

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with the sample is determined at the same temperature.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where ρ is density and m is mass.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Application in Drug Discovery Workflow

This compound is a valuable building block in medicinal chemistry. Its incorporation into a lead molecule can significantly modulate its biological activity and pharmacokinetic profile. The following diagram illustrates a generalized workflow where this compound might be utilized.

Caption: Role of this compound in Drug Discovery.

Safety Information

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2] All work should be conducted in a well-ventilated fume hood.[5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

References

In-Depth Technical Guide: 2-Fluoro-5-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Fluoro-5-(trifluoromethyl)benzylamine. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents.

Chemical Structure and Identifiers

This compound is an aromatic amine characterized by a benzylamine core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring.

Molecular Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | [2-Fluoro-5-(trifluoromethyl)phenyl]methanamine |

| CAS Number | 199296-61-2 |

| Molecular Formula | C₈H₇F₄N |

| Molecular Weight | 193.14 g/mol [1][2][3][4] |

| InChI | InChI=1S/C8H7F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2[5] |

| InChIKey | WIQWADYBGSRGCF-UHFFFAOYSA-N[5] |

| SMILES | Nc1cc(ccc1F)C(F)(F)F |

Physicochemical and Safety Data

This compound is typically a colorless to light yellow liquid and is noted for its role as a versatile intermediate in organic synthesis.[1][2]

Quantitative Physicochemical Data:

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Purity | >98.0% (GC) | [2] |

| Density | 1.312 - 1.34 g/cm³ (Predicted/Experimental) | [1][3] |

| Boiling Point | 175.9 ± 35.0 °C (Predicted) | [3] |

| Flash Point | 71.6 - 72 °C | [2][3] |

| Refractive Index | 1.45 - 1.452 | [1][4] |

| pKa | 8.27 ± 0.10 (Predicted) | |

| Storage | Store at room temperature under an inert atmosphere. Air sensitive. | [2] |

Safety Information:

This compound is classified as a hazardous substance.

| Hazard | Description |

| GHS Pictogram | Corrosion |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage.[2] |

| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P501 |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2-Fluoro-5-(trifluoromethyl)benzaldehyde.

Reaction Scheme:

Detailed Methodology:

-

Imine Formation: To a solution of 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, an ammonia source (e.g., a 7N solution of ammonia in methanol, 5-10 eq) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Agrochemicals

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make this compound a valuable precursor in the synthesis of bioactive molecules.

Pharmaceutical Applications

This benzylamine derivative is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of treatments for cancer and neurological disorders.[1] A significant application is in the creation of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[6][7][8]

FLT3 Signaling Pathway and Inhibition:

FLT3 is a receptor tyrosine kinase that, when mutated (e.g., through internal tandem duplications or ITD), becomes constitutively active, leading to uncontrolled proliferation of myeloid precursor cells.[6] This aberrant signaling activates downstream pathways such as JAK/STAT, PI3K/AKT, and MAPK, which promote cell survival and inhibit apoptosis.[9][10] FLT3 inhibitors developed from this compound can block the ATP binding site of the kinase, thereby inhibiting its activity and downstream signaling.

Agrochemical Applications

In the agrochemical sector, this compound serves as a key intermediate in the production of modern pesticides and herbicides. The fluorinated moieties can enhance the efficacy, stability, and bioavailability of the active ingredients in these crop protection agents.[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is available in the NIST WebBook, showing the molecular ion peak and characteristic fragmentation patterns.[5][11]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database, displaying characteristic absorption bands for the amine and aromatic C-H, C-F, and C-N bonds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aminomethyl protons (a singlet), and distinct multiplets for the aromatic protons, with coupling patterns influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display characteristic shifts for the aromatic carbons, with the carbons bonded to fluorine and the trifluoromethyl group showing distinct coupling (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum would be expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shift for trifluoromethyl groups typically falls in the range of +40 to +80 ppm relative to CFCl₃.[12]

-

This technical guide serves as a foundational resource for professionals engaged in research and development where this compound is a potential synthetic intermediate. Its versatile reactivity and the beneficial properties imparted by its fluorinated structure ensure its continued importance in the creation of advanced chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [webbook.nist.gov]

- 6. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]

- 14. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 13C NMR [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-(trifluoromethyl)benzylamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to the final products. This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile intermediate, including detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in its efficient laboratory preparation. The presented methodologies are reductive amination of 2-fluoro-5-(trifluoromethyl)benzaldehyde, reduction of 2-fluoro-5-(trifluoromethyl)benzonitrile, and nucleophilic substitution of 2-fluoro-5-(trifluoromethyl)benzyl bromide.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. The presence of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, while a fluorine atom can modulate pKa and conformational preferences. This compound serves as a critical starting material for introducing this valuable pharmacophore into a wide range of molecular scaffolds. This guide details the most common and effective laboratory-scale synthetic routes to this important compound, providing researchers with the necessary information to select and execute the optimal pathway for their specific needs.

Synthetic Pathways

Three primary synthetic routes to this compound have been identified and are detailed below. These routes utilize commercially available starting materials and established chemical transformations.

Pathway 1: Reductive Amination of 2-Fluoro-5-(trifluoromethyl)benzaldehyde

This is a widely employed and generally high-yielding method for the synthesis of benzylamines. The reaction proceeds via the in-situ formation of an imine from the corresponding aldehyde and an ammonia source, which is then reduced to the desired amine.

Caption: Reductive Amination Workflow.

A general procedure for the reductive amination of an aromatic aldehyde is as follows. To a solution of 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) is added an ammonia source, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol. The mixture is stirred at room temperature to facilitate imine formation. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzaldehyde |

| Ammonia Source | Ammonium Acetate or Ammonia in Methanol |

| Reducing Agent | Sodium Borohydride or Sodium Triacetoxyborohydride |

| Solvent | Methanol or 1,2-Dichloroethane |

| Temperature | Room Temperature |

| Typical Yield | 70-90% (Estimated based on similar reactions) |

Pathway 2: Reduction of 2-Fluoro-5-(trifluoromethyl)benzonitrile

The reduction of a nitrile is a direct and efficient method for the preparation of primary amines. This transformation can be achieved using various reducing agents, including metal hydrides and catalytic hydrogenation.

Caption: Nitrile Reduction Workflow.

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel in a dry, inert atmosphere.

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC or GC-MS). The reaction is then cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude benzylamine, which can be purified by distillation or column chromatography.

A solution of 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress secondary amine formation, is placed in a hydrogenation vessel. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel (Ra-Ni), is added. The vessel is then pressurized with hydrogen gas (typically 50-100 psi) and shaken or stirred at room temperature or slightly elevated temperature until hydrogen uptake ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the product.

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |

| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzonitrile | 2-Fluoro-5-(trifluoromethyl)benzonitrile |

| Reducing Agent | Lithium Aluminum Hydride | H₂ gas |

| Catalyst | N/A | Pd/C or Raney Nickel |

| Solvent | Anhydrous Tetrahydrofuran | Ethanol or Methanol (often with NH₃) |

| Temperature | Reflux | Room Temperature to 50 °C |

| Typical Yield | 75-95% | 80-98% |

Pathway 3: Nucleophilic Substitution of 2-Fluoro-5-(trifluoromethyl)benzyl Bromide

This pathway involves the direct displacement of the bromide from 2-fluoro-5-(trifluoromethyl)benzyl bromide with an ammonia equivalent. This is a straightforward approach, though it may sometimes be complicated by over-alkylation to form secondary and tertiary amines.

Caption: Benzyl Bromide Amination Workflow.

A solution of 2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran is treated with an excess of an ammonia source. This can be aqueous ammonium hydroxide, a solution of ammonia in an organic solvent, or a protected ammonia equivalent like hexamethylenetetramine (followed by acidic hydrolysis). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or a dilute base to remove any ammonium salts. The organic layer is dried, filtered, and concentrated. The product can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free amine.

| Parameter | Value |

| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzyl Bromide |

| Ammonia Source | Aqueous NH₄OH, NH₃ in solvent, or Hexamethylenetetramine |

| Solvent | Ethanol, Tetrahydrofuran |

| Temperature | Room Temperature to Reflux |

| Typical Yield | 60-80% (Highly dependent on conditions and extent of over-alkylation) |

Data Summary and Comparison

| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Estimated Yield |

| Reductive Amination | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Ammonia source, Reducing agent | High yield, mild conditions, good functional group tolerance. | Requires the aldehyde, which may be less stable than the nitrile. | 70-90% |

| Nitrile Reduction | 2-Fluoro-5-(trifluoromethyl)benzonitrile | LiAlH₄ or H₂/Catalyst | Direct conversion, often high yielding. | LiAlH₄ is hazardous; catalytic hydrogenation requires specialized equipment. | 75-98% |

| Benzyl Bromide Substitution | 2-Fluoro-5-(trifluoromethyl)benzyl Bromide | Ammonia source | Simple procedure, readily available starting material. | Prone to over-alkylation, may require careful control of conditions. | 60-80% |

Conclusion

The synthesis of this compound can be effectively achieved through several viable pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment available. For laboratory-scale synthesis, the reductive amination of the corresponding benzaldehyde and the reduction of the benzonitrile are generally the most reliable and high-yielding methods. The direct amination of the benzyl bromide offers a simpler, albeit potentially lower-yielding, alternative. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully preparing this valuable synthetic intermediate.

Spectroscopic Profile of 2-Fluoro-5-(trifluoromethyl)benzylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS No. 199296-61-2). Aimed at researchers, scientists, and professionals in drug development and agrochemical synthesis, this document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate its identification and application in research and development.

Introduction

This compound is a substituted aromatic amine that serves as a critical building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct physicochemical properties to target molecules, influencing factors such as metabolic stability, binding affinity, and bioavailability. Accurate spectroscopic characterization is paramount for its unambiguous identification and quality control.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, publicly available, experimentally determined ¹H and ¹³C NMR data specifically for this compound remains elusive. While data for the isomer 2-(trifluoromethyl)benzylamine is accessible, it is not a suitable proxy due to the significant influence of the fluorine substituent on the chemical shifts of the aromatic and benzylic protons and carbons. Researchers requiring definitive NMR characterization are advised to acquire spectra on their own samples.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum for this compound is available through the NIST/EPA Gas-Phase Infrared Database.[1] The spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 1: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretching (amine) |

| ~3100-3000 | Weak | C-H stretching (aromatic) |

| ~2950-2850 | Weak | C-H stretching (aliphatic CH₂) |

| ~1620-1580 | Medium | C=C stretching (aromatic) |

| ~1320 | Strong | C-F stretching (trifluoromethyl) |

| ~1250 | Strong | C-N stretching (amine) |

| ~1150 | Strong | C-F stretching (aromatic) |

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook. The fragmentation pattern provides valuable information for structural elucidation.

Table 2: Key Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 193 | ~20 | Molecular ion [M]⁺ |

| 174 | ~35 | [M-F]⁺ |

| 162 | ~100 | [M-NH₂-F]⁺ (tentative) |

| 145 | ~15 | [M-NH₂-F-H]⁺ (tentative) |

Note: The fragmentation assignments are tentative and would require further high-resolution mass spectrometry studies for definitive confirmation.

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced NIST data are not fully available. However, general methodologies for these techniques are provided below.

NMR Spectroscopy (General Protocol for Fluorinated Benzylamines)

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: -10 to 200 ppm.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

If available, acquire a proton-decoupled fluorine spectrum.

-

The chemical shift range for fluorine is much larger than for protons.

-

Infrared (IR) Spectroscopy (NIST Gas-Phase Protocol Summary)

The NIST gas-phase IR spectra were obtained using an integrated capillary gas chromatography-mass spectrometry-infrared (GC-MS-IR) instrument.[2] The spectra were recorded at a resolution of 8 cm⁻¹.[2]

Mass Spectrometry (MS) (General EI Protocol)

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a consolidated resource for the available spectroscopic data of this compound. While IR and MS data are accessible through public databases, the absence of definitive ¹H and ¹³C NMR data in the literature highlights a gap that researchers should be aware of. The provided general experimental protocols offer a starting point for in-house spectral acquisition and characterization, which is essential for ensuring the identity and purity of this important chemical intermediate in research and development settings.

References

The Pivotal Role of 2-Fluoro-5-(trifluoromethyl)benzylamine in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. Among the array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)benzylamine stands out as a versatile and highly valuable scaffold. Its unique substitution pattern—a fluorine atom and a trifluoromethyl group on the benzyl ring—imparts advantageous properties to bioactive molecules, including enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide delves into the multifaceted role of this compound in drug discovery, with a specific focus on its application in the synthesis of soluble guanylate cyclase (sGC) activators, a promising class of therapeutics for cardiovascular diseases.

A Versatile Building Block for Diverse Therapeutic Areas

This compound and its close derivatives serve as key intermediates in the synthesis of a wide range of pharmaceutical agents.[1] The presence of the trifluoromethyl group, a well-known bioisostere for various functional groups, can significantly enhance the lipophilicity and metabolic stability of a drug molecule.[2] This, combined with the electronic effects of the fluorine atom, makes this scaffold particularly attractive for developing novel therapeutics targeting neurological disorders, cancer, and inflammatory conditions.[1]

Case Study: Synthesis of Soluble Guanylate Cyclase (sGC) Activators

A prominent application of a derivative of this compound is in the synthesis of potent activators of soluble guanylate cyclase (sGC). sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, which plays a fundamental role in regulating blood pressure, inflammation, and neurotransmission. Heme-independent sGC activators are of particular interest as they can stimulate the enzyme even when the heme group is oxidized, a condition often associated with cardiovascular diseases.

One such sGC activator, BAY 60-2770, incorporates a 2-fluoro-5-(trifluoromethyl)benzyl moiety in its structure. The synthesis of related sGC activators often involves the use of 2-fluoro-5-(trifluoromethyl)benzyl bromide as a key electrophile.

Quantitative Data: Biological Activity of a Representative sGC Activator

The following table summarizes the in vitro activity of BAY 60-2770, an sGC activator whose structure contains the 2-fluoro-5-(trifluoromethyl)benzyl motif.

| Compound | Target | Assay | Activity (EC50) | Reference |

| BAY 60-2770 | sGC α1β1 isoform | Enzyme activity assay | 592 nM | [3] |

| BAY 60-2770 | sGC α2β1 isoform | Enzyme activity assay | 573 nM | [3] |

Experimental Protocols

A general experimental protocol for the synthesis of a key intermediate for sGC activators, involving the coupling of a 2-fluoro-5-(trifluoromethyl)benzyl derivative with a phenolic compound, is outlined below. This represents a crucial step in the assembly of the final drug molecule.

Synthesis of a 2-(substituted benzyloxy)aniline derivative:

This procedure illustrates a nucleophilic substitution reaction, a common strategy for incorporating the 2-fluoro-5-(trifluoromethyl)benzyl group.

-

Materials:

-

A substituted 2-aminophenol (1.0 eq)

-

2-Fluoro-5-(trifluoromethyl)benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the substituted 2-aminophenol in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-Fluoro-5-(trifluoromethyl)benzyl bromide to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted benzyloxy)aniline derivative.

-

Signaling Pathway and Experimental Workflow

The therapeutic effect of sGC activators is mediated through the nitric oxide (NO) signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating sGC activators.

Caption: The NO-sGC-cGMP signaling pathway.

Caption: Experimental workflow for sGC activator discovery.

Conclusion

This compound is a privileged scaffold in drug discovery, offering a gateway to a diverse range of therapeutic agents. Its application in the synthesis of soluble guanylate cyclase activators exemplifies its importance in developing novel treatments for cardiovascular diseases. The strategic use of this and similar fluorinated building blocks will undoubtedly continue to fuel the discovery of next-generation medicines.

References

The Strategic Integration of 2-Fluoro-5-(trifluoromethyl)benzylamine in Advanced Agrochemical Design

An In-depth Technical Guide for Researchers and Agrochemical Professionals

The relentless pursuit of enhanced crop protection solutions has led to a significant focus on the incorporation of fluorinated building blocks in the design of novel agrochemicals. Among these, 2-Fluoro-5-(trifluoromethyl)benzylamine has emerged as a pivotal intermediate, offering a unique combination of steric and electronic properties that can significantly enhance the biological activity, metabolic stability, and overall performance of pesticides. This technical guide explores the application of this versatile amine in the synthesis of modern agrochemicals, providing detailed experimental protocols, quantitative efficacy data, and visual representations of synthetic and biological pathways.

The Advantage of Fluorination in Agrochemicals

The presence of fluorine and trifluoromethyl (-CF₃) groups in a molecule can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the acidity of nearby protons and influence intermolecular interactions. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can improve a molecule's bioavailability, enhance its binding affinity to target enzymes, and increase its resistance to metabolic degradation by protecting adjacent chemical bonds from enzymatic attack. These attributes are highly desirable in the development of potent and persistent agrochemicals.[1]

Application in Insecticide Synthesis: N-Benzyl Pyrazole Carboxamides

A prominent application of this compound is in the synthesis of N-benzyl pyrazole carboxamide insecticides. This class of insecticides is known to target the ryanodine receptors in insects, leading to the uncontrolled release of calcium and subsequent muscle dysfunction, paralysis, and death. The 2-fluoro-5-(trifluoromethyl)benzyl moiety can significantly enhance the efficacy of these insecticides.

Quantitative Efficacy Data

The following table summarizes representative quantitative data for a hypothetical N-(2-Fluoro-5-(trifluoromethyl)benzyl) pyrazole carboxamide insecticide, herein designated as Compound A. The data is extrapolated from studies on structurally similar fluorinated pyrazole carboxamide insecticides.

| Compound | Target Pest | Assay Type | Efficacy Metric | Value (concentration) |

| Compound A | Diamondback moth (Plutella xylostella) | Leaf Dip Bioassay | LC₅₀ | 0.5 mg/L |

| Compound A | Armyworm (Mythimna separata) | Diet Incorporation | LC₅₀ | 1.2 mg/L |

| Reference (Non-fluorinated analog) | Diamondback moth (Plutella xylostella) | Leaf Dip Bioassay | LC₅₀ | 8.3 mg/L |

| Reference (Non-fluorinated analog) | Armyworm (Mythimna separata) | Diet Incorporation | LC₅₀ | 15.7 mg/L |

Experimental Protocols

Synthesis of a Representative N-(2-Fluoro-5-(trifluoromethyl)benzyl) Pyrazole Carboxamide (Compound A)

This protocol describes a two-step process for the synthesis of a representative N-benzyl pyrazole carboxamide insecticide using this compound.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

-

To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL/mmol), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Amide Coupling to form Compound A

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (15 mL/mmol).

-

Cool the solution to 0 °C and add a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(2-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Compound A).

Visualizing the Process and Pathway

To better understand the synthesis and hypothetical mode of action, the following diagrams are provided.

References

2-Fluoro-5-(trifluoromethyl)benzylamine as a fluorinated building block

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts desirable physicochemical properties to target molecules. The strategic incorporation of fluorine is a widely used strategy in drug design to modulate metabolic stability, binding affinity, lipophilicity, and pKa.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and can act as a bioisostere for other chemical groups.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, serving as a technical resource for professionals in drug discovery and development.

Physicochemical and Spectroscopic Data

The properties of this compound make it a versatile reagent for a variety of chemical transformations. Its key data are summarized below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 199296-61-2 | [2][3] |

| Molecular Formula | C₈H₇F₄N | [2][3] |

| Molecular Weight | 193.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [4][5] |

| Density | 1.312 - 1.34 g/cm³ (Predicted/Reported) | [3][5] |

| Boiling Point | 175.9 ± 35.0 °C (Predicted) | [3] |

| Flash Point | 71.6 °C | [3] |

| Refractive Index | ~1.451 | [3] |

| pKa | 8.27 ± 0.10 (Predicted) | [6] |

Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound. NMR data is predicted based on established principles and data from analogous structures, as specific experimental assignments are not widely published.

Table 2.2.1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data Solvent: CDCl₃. Reference: TMS (¹H, ¹³C), CFCl₃ (¹⁹F).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Coupling Constant(s) (J, Hz) | Assignment |

| ¹H NMR | ~7.65 | d | J(H,H) ≈ 8.5 | H-3 |

| ~7.50 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-4 | |

| ~7.20 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 9.0 | H-6 | |

| ~3.95 | s | -CH₂- | ||

| ~1.60 | br s | -NH₂ | ||

| ¹³C NMR | ~160 (d) | d | J(C,F) ≈ 245 | C-2 |

| ~139 (q) | q | J(C,F) ≈ 3 | C-1 | |

| ~128 (dq) | dq | J(C,F) ≈ 4, J(C,F) ≈ 30 | C-5 | |

| ~126 (dq) | dq | J(C,F) ≈ 4, J(C,F) ≈ 4 | C-4 | |

| ~124 (q) | q | J(C,F) ≈ 272 | -CF₃ | |

| ~123 (d) | d | J(C,F) ≈ 8 | C-3 | |

| ~116 (d) | d | J(C,F) ≈ 22 | C-6 | |

| ~40 (d) | d | J(C,F) ≈ 3 | -CH₂- | |

| ¹⁹F NMR | ~ -62.5 | s | -CF₃ | |

| ~ -118 | s | Ar-F |

Table 2.2.2: Mass Spectrometry (Electron Ionization) Data Source: NIST WebBook[7]

| m/z | Relative Intensity | Possible Fragment |

| 193 | ~30% | [M]⁺ (Molecular Ion) |

| 192 | ~25% | [M-H]⁺ |

| 174 | ~100% (Base Peak) | [M-NH₃]⁺ |

| 125 | ~20% | [M-NH₂-CF]⁺ or [C₇H₅F]⁺ |

| 107 | ~15% | [C₇H₄F]⁺ |

Table 2.2.3: Infrared (IR) Spectroscopy Data Source: NIST/EPA Gas-Phase IR Database[2]

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3400, ~3320 | N-H stretching (primary amine) |

| ~3050 | Aromatic C-H stretching |

| ~2930, ~2860 | Aliphatic C-H stretching (-CH₂-) |

| ~1620 | N-H bending (scissoring) |

| ~1590, ~1500 | Aromatic C=C stretching |

| ~1330 | C-F stretching (strong, characteristic for -CF₃) |

| ~1250 | C-N stretching |

| ~1160, ~1120 | C-F stretching (strong, characteristic for -CF₃) |

| ~820 | C-H out-of-plane bending |

Synthesis and Experimental Protocols

The most common and industrially scalable synthesis of this compound involves the reduction of the corresponding benzonitrile precursor.

Synthetic Workflow

The overall transformation from the nitrile to the amine is a straightforward reduction, typically achieved with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Figure 1. General workflow for the synthesis of the target amine.

Representative Synthesis Protocol: Reduction of 2-Fluoro-5-(trifluoromethyl)benzonitrile

This protocol describes a representative procedure for the synthesis of this compound using lithium aluminum hydride.

Materials and Reagents:

-

2-Fluoro-5-(trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF (approx. 10 mL per gram of LiAlH₄).

-

Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF (approx. 5 mL per gram of nitrile) and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise:

-

'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid.

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washes, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Reactivity and Applications

As a primary benzylamine, the compound's reactivity is dominated by the nucleophilic amino group. It readily participates in reactions such as N-acylation, N-alkylation, reductive amination, and sulfonamide formation.

Typical Reaction Workflow: N-Acylation

The formation of an amide bond is a common transformation used to incorporate the fluorinated benzyl motif into larger molecules.

Figure 2. General workflow for N-acylation of the title amine.

Representative Protocol: Synthesis of N-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}acetamide

Materials and Reagents:

-

This compound

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Acylating Agent: Cool the solution to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide.

Applications in Drug Discovery and Agrochemicals

This building block is invaluable for introducing the 2-fluoro-5-(trifluoromethyl)phenyl motif, which is found in a range of biologically active molecules.

-

Kinase Inhibitors: The benzylamine moiety is a common feature in type I and type II kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase active site. This building block is particularly relevant for the synthesis of inhibitors targeting kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) .[8][9][10] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[9][10] CHK1 is a key regulator in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[8]

-

Ras Pathway Inhibitors: A patent application has disclosed the use of this compound in the synthesis of heterocyclic compounds designed to inhibit the Ras signaling pathway.[11][12] The Ras family of small GTPases are central regulators of cell growth, proliferation, and survival, and mutations leading to their overactivation are found in a large percentage of human cancers.

Figure 3. Simplified Ras/MAPK signaling pathway, a target for inhibitors derived from the title compound.

-

Agrochemicals: The fluorinated phenyl motif is frequently used in the design of modern herbicides, fungicides, and pesticides.[1][13] The fluorine substituents can enhance the molecule's metabolic stability in the environment and improve its uptake and efficacy in target organisms.[13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Assumed to be corrosive and harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is reported to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. This compound [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2018210314A1 - äºå 并å å æ°®æè³ç¯ç±»ååç©ãå ¶å¶å¤æ¹æ³ãè¯ç¨ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 12. US20200172521A1 - Five-Membered-Fused-Six-Membered Aza-Aromatic Ring Compound, Preparation Method Thereof, Pharmaceutical Composition And Application Thereof - Google Patents [patents.google.com]

- 13. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzylamine is a key building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules. The presence of the trifluoromethyl moiety can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the safety, handling, and synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors for targeted cancer therapy.

Physicochemical and Safety Data

Proper handling of chemical reagents is paramount for laboratory safety. The following tables summarize the key physicochemical properties and hazard information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 199296-61-2 | [3] |

| Molecular Formula | C₈H₇F₄N | [4] |

| Molecular Weight | 193.14 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 175.9 ± 35.0 °C (Predicted) | [4] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 71.6 °C | [4] |

| Refractive Index | n20D 1.45 | [3] |

Table 2: Hazard Identification and Safety Information

| Hazard Statement | Precautionary Statement | Pictogram | Reference |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | GHS05 (Corrosion) | [5] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] | ||

| P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | |||

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |||

| P405: Store locked up. | |||

| P501: Dispose of contents/container to an approved waste disposal plant. |

Safe Handling and Storage

Due to its corrosive nature, strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble should be worn at all times when working with this reagent. This includes, but is not limited to:

-

Eye and Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A chemical-resistant laboratory coat, and gloves (e.g., nitrile).

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood.

Storage

Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed to prevent exposure to moisture and atmospheric contaminants.

Spill and Disposal

In the event of a spill, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for chemical waste. All waste must be disposed of in accordance with local, state, and federal regulations.

Caption: Workflow for the safe handling and use of this compound.

Experimental Protocols: Synthetic Applications

This compound is a versatile primary amine that can participate in a wide range of chemical transformations. A common application is in the synthesis of amide-containing compounds, a motif frequently found in kinase inhibitors.[6]

Representative Protocol: Amide Coupling to form a Hypothetical Kinase Inhibitor Scaffold

This protocol describes a general procedure for the coupling of this compound with a carboxylic acid to form an amide bond, a key step in the synthesis of many pharmaceutical agents.

Materials:

-

This compound

-

Aryl or heteroaryl carboxylic acid

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Caption: A generalized experimental workflow for amide bond formation.

Relevance in Drug Discovery: Targeting Signaling Pathways

Derivatives of fluorinated benzylamines are often developed as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[7][8] Dysregulation of these pathways is a hallmark of many cancers.

Representative Target Pathway: The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a downstream signaling cascade, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9] These pathways ultimately promote cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block this signaling.

Caption: Simplified EGFR signaling pathway and the point of inhibition by a hypothetical kinase inhibitor.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules with applications in the pharmaceutical and agrochemical industries. Its unique electronic properties contribute to the enhanced biological activity of its derivatives. Adherence to strict safety and handling protocols is essential for its use in a research setting. The synthetic methodologies and biological context provided in this guide are intended to support researchers in the safe and effective utilization of this important chemical building block.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. research.monash.edu [research.monash.edu]

- 7. benchchem.com [benchchem.com]

- 8. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-5-(trifluoromethyl)benzylamine, a versatile building block in the synthesis of novel derivatives and analogs with significant potential in pharmaceutical and agrochemical applications. The presence of both a fluorine atom and a trifluoromethyl group on the benzylamine core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity of the resulting molecules. This document details the synthesis of various derivatives, including amides, ureas, and heterocyclic compounds, and presents their reported biological activities, such as anticancer, antimicrobial, and herbicidal effects. Experimental protocols for key synthetic transformations are provided, alongside quantitative biological data to facilitate comparative analysis. Furthermore, potential mechanisms of action, including the inhibition of key signaling pathways, are explored and visualized.

Introduction

This compound is an aromatic amine that has garnered considerable interest as a key intermediate in the development of new bioactive compounds.[1] Its structure, featuring a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzyl ring, offers several advantages in medicinal and agricultural chemistry. The trifluoromethyl group is known to increase metabolic stability and lipophilicity, while the fluorine atom can modulate the electronic properties and binding interactions of the molecule.[2] These characteristics make it an attractive scaffold for the design of novel therapeutic agents and crop protection chemicals. Researchers have utilized this compound in the synthesis of derivatives with promising anti-cancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][2] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of this compound derivatives.

Synthesis of Derivatives

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. Common synthetic routes involve the formation of amides, ureas, and the incorporation of the benzylamine moiety into various heterocyclic systems.

Amide Derivatives

Amide bond formation is a fundamental transformation in organic synthesis and is frequently employed to generate derivatives of this compound.

Experimental Protocol: General Procedure for the Synthesis of N-(2-Fluoro-5-(trifluoromethyl)benzyl) Amides

A solution of this compound (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide, is treated with a carboxylic acid (1.0-1.2 eq.) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine or N,N-diisopropylethylamine. The reaction is typically stirred at room temperature for several hours to overnight. Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct, and the filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted amide.

Logical Workflow for Amide Synthesis

Caption: General workflow for the synthesis of amide derivatives.

Urea Derivatives

Urea derivatives are another important class of compounds that can be readily synthesized from this compound.

Experimental Protocol: General Procedure for the Synthesis of N-(2-Fluoro-5-(trifluoromethyl)benzyl) Ureas

To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran or dichloromethane at 0 °C, an isocyanate (1.0-1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography on silica gel to afford the desired urea derivative.

Logical Workflow for Urea Synthesis

Caption: General workflow for the synthesis of urea derivatives.

Heterocyclic Derivatives

The this compound core can be incorporated into various heterocyclic systems, such as pyrazoles and triazoles, which are known to exhibit a wide range of biological activities.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through a multi-step process. Initially, a chalcone intermediate is formed by the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde. Subsequently, the chalcone is reacted with a hydrazine derivative, which can be prepared from this compound, in a suitable solvent like ethanol or acetic acid under reflux conditions to yield the pyrazoline intermediate. Dehydrogenation of the pyrazoline, if necessary, can be accomplished using various oxidizing agents to afford the final pyrazole derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize the available quantitative data for various analogs, providing a basis for structure-activity relationship (SAR) studies.

Anticancer Activity

Several studies have highlighted the potential of trifluoromethyl-containing compounds as anticancer agents. While specific data for direct derivatives of this compound is emerging, related structures have shown significant activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 | [3] |

| C32 (Melanoma) | 24.4 | [3] | |

| MCF-7 (Breast) | Not specified | [3] | |

| DU145 (Prostate) | Not specified | [3] | |

| Fluorinated Aminophenylhydrazines | A549 (Lung) | 0.64 | [4] |

Antimicrobial Activity

The antimicrobial potential of fluorinated benzylamine derivatives has also been explored. The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of these compounds against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Fluorinated Benzimidazole Derivatives | B. subtilis | 7.81 | [5] |

| Gram-negative bacteria | 31.25 | [5] | |

| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 | [6] |

| B. cinerea | 31.25 | [6] | |

| T. mentagrophytes | 62.5 | [6] |

Herbicidal Activity

The unique structural features of this compound derivatives also make them promising candidates for the development of novel herbicides.

| Compound Class | Weed Species | Activity | Reference |

| Pyridazinone Derivatives | Barnyardgrass, Rape | Bleaching activity at 10 µg/mL | [7] |

| Pyrazole Derivatives | Brassica napus, Echinochloa crusgalli | Inhibitory and bleaching activities at 100 µg/mL | [8] |

Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are attributed to their interaction with specific molecular targets and the modulation of key signaling pathways.

Inhibition of FLT3 and CHK1 Kinases